(R)-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.
Amidation Reaction: The amino group is introduced through an amidation reaction with N-ethylacetamide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
®-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl 2-((2-amino-N-ethylacetamido)methyl)pyrrolidine-1-carboxylate
- 3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Uniqueness
®-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl group, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of ®-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 3-[(2-aminoacetyl)-ethylamino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-5-16(11(17)8-14)10-6-7-15(9-10)12(18)19-13(2,3)4/h10H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZVUDDGJEZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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